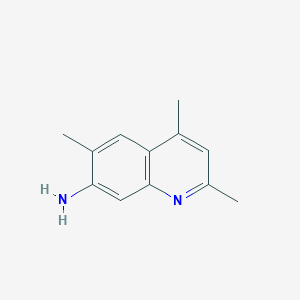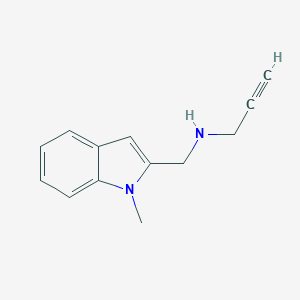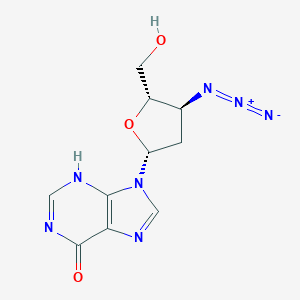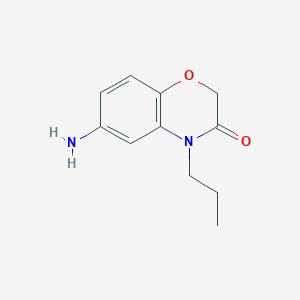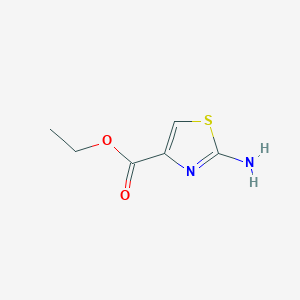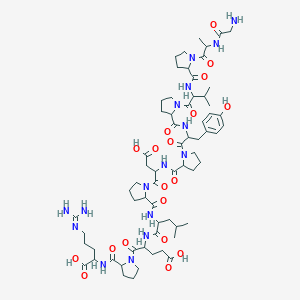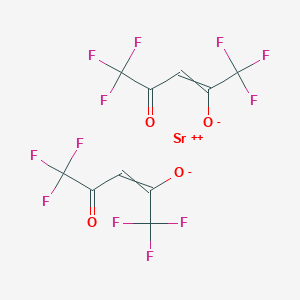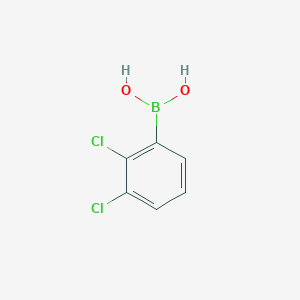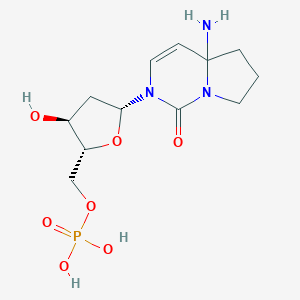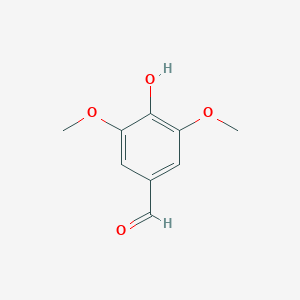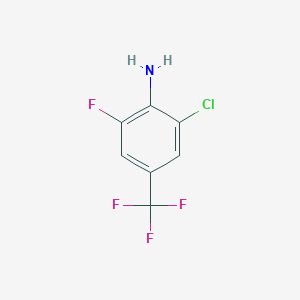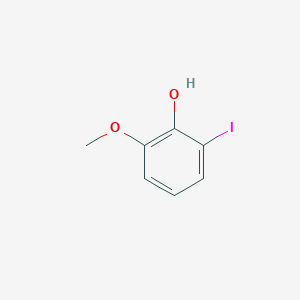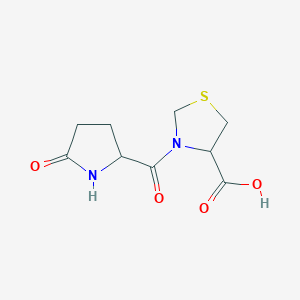
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
概述
描述
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as bromomethyl dioxolane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and commonly used in the synthesis of various chemicals.
作用机制
The mechanism of action of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form functionalized compounds. Additionally, it can undergo radical reactions to form various radicals, which can further react with other molecules to form new compounds.
生化和生理效应
Bromomethyl dioxolane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it should be handled with care in the laboratory.
实验室实验的优点和局限性
Bromomethyl dioxolane has several advantages in the laboratory, including its high reactivity, low toxicity, and ease of handling. It can be easily synthesized in high yields using simple methods, making it a cost-effective reagent. However, its reactivity can also be a limitation, as it can react with various nucleophiles and other reactive species in the laboratory, leading to unwanted side reactions.
未来方向
There are several future directions for the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in scientific research. One area of interest is the synthesis of new antiviral drugs using (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane as a key intermediate. Additionally, it can be used in the synthesis of new insecticides, herbicides, and fungicides with improved efficacy and reduced toxicity. Another area of interest is the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in the synthesis of new polymers with improved properties, such as biodegradability and recyclability. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Conclusion:
In conclusion, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that has been extensively used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Its high reactivity, low toxicity, and ease of handling make it a valuable reagent in the laboratory. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
科学研究应用
Bromomethyl dioxolane has been extensively used in scientific research, particularly in the synthesis of various chemicals such as pharmaceuticals, agrochemicals, and polymers. It is a versatile reagent that has been used in the synthesis of antiviral drugs, such as acyclovir and ganciclovir, which are used to treat herpes and cytomegalovirus infections. It has also been used in the synthesis of insecticides, herbicides, and fungicides. Additionally, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane has been used in the synthesis of polymers, such as polyesters and polyamides, which have applications in various industries, including textiles, packaging, and coatings.
属性
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

